molecular formula C3H3N B14309643 N-Ethynylmethanimine CAS No. 110027-88-8

N-Ethynylmethanimine

Cat. No.: B14309643
CAS No.: 110027-88-8
M. Wt: 53.06 g/mol
InChI Key: HCNBKNFRVNLPMX-UHFFFAOYSA-N
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Description

N-Ethynylmethanimine is a compound of significant interest in the field of astrochemistry. It is an imine derivative, specifically a CCH-substituted methanimine, with the chemical formula H₂CNCCH. This compound has been investigated for its potential presence in the interstellar medium, where it could contribute to the rich inventory of molecular species found in space .

Preparation Methods

N-Ethynylmethanimine can be synthesized in the laboratory through an electric discharge of acetonitrile (CH₃CN) and acetylene (HCCH) in argon. This method involves generating the compound in situ and characterizing its rotational spectrum using a Balle-Flygare narrow band-type Fourier-transform microwave spectrometer

Chemical Reactions Analysis

N-Ethynylmethanimine undergoes various chemical reactions, primarily driven by its imine functional group. The compound can participate in:

    Oxidation: Reacting with oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions to form amines.

    Substitution: Nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-Ethynylmethanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethynylmethanimine involves its interaction with various molecular targets through its imine group. The compound can undergo nucleophilic attack, leading to the formation of addition products. The pathways involved in these reactions are influenced by the electronic properties of the imine group and the nature of the attacking nucleophile .

Comparison with Similar Compounds

N-Ethynylmethanimine can be compared with other imine derivatives such as methanimine (H₂CNH) and propargylimine (HCCCHNH). While methanimine is the simplest imine, propargylimine is a CCH-substituted derivative on the carbon atom. This compound is unique in that the CCH substitution occurs on the nitrogen atom, which influences its chemical reactivity and spectroscopic properties .

Similar Compounds

This compound stands out due to its specific substitution pattern and the resulting implications for its stability and reactivity.

Properties

CAS No.

110027-88-8

Molecular Formula

C3H3N

Molecular Weight

53.06 g/mol

IUPAC Name

N-ethynylmethanimine

InChI

InChI=1S/C3H3N/c1-3-4-2/h1H,2H2

InChI Key

HCNBKNFRVNLPMX-UHFFFAOYSA-N

Canonical SMILES

C=NC#C

Origin of Product

United States

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